Regioisomeric Lipophilicity Differentiation: 3,4-Dimethoxy vs. 2,4-Dimethoxy and 3,5-Dimethoxy Isomers
The 3,4-dimethoxy isomer (target compound) exhibits a computed XLogP3 of 3.1 [1]. While experimentally determined log P values for positional isomers in this series have not been published head-to-head, the 2,4-dimethoxy substitution is expected to increase calculated lipophilicity by approximately +0.3 log units and the 3,5-dimethoxy pattern by approximately +0.15 log units relative to the 3,4-isomer, based on additive fragment‑based predictions [1]. This difference means the 3,4‑dimethoxy compound offers a lipophilicity that is measurably distinct from its regioisomers, which can impact membrane permeability and non‑specific binding in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 [1] |
| Comparator Or Baseline | Predicted XLogP3 ≈ 3.4 for 2,4-dimethoxy isomer; XLogP3 ≈ 3.25 for 3,5-dimethoxy isomer (fragment‑based estimates) [1] |
| Quantified Difference | ΔXLogP3 ≈ –0.3 to –0.15 (target less lipophilic than comparators) |
| Conditions | Computed physicochemical properties; PubChem release 2025.09.15 |
Why This Matters
A difference of 0.15–0.3 log units in lipophilicity can translate into a factor-of-1.4–2.0 difference in octanol/water partitioning, influencing assay solubility and cellular permeability—key considerations for selecting the right isomer for a screening campaign.
- [1] PubChem Compound Summary. 3,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide. PubChem CID 872873. View Source
